2-(D-Xylo-tetrahydroxybutyl)-4-(R)-1,3-thiazolidine-4-carboxylic acid

Maillard reaction intermediates thermal stability thiazolidine vs. Amadori

2-(D-Xylo-tetrahydroxybutyl)-4-(R)-1,3-thiazolidine-4-carboxylic acid (CAS 110270-19-4), systematically named (2R,4R)-2-[(1S,2R,3S)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid and commonly abbreviated as TTCA, is a chiral thiazolidine-4-carboxylic acid derivative formed by the condensation of D-xylose with L-cysteine. With a molecular formula of C₈H₁₅NO₆S and a monoisotopic mass of 253.06 Da, TTCA is the predominant non-volatile Maillard reaction intermediate (MRI) generated in xylose–cysteine model systems under thermal aqueous conditions.

Molecular Formula C8H15NO6S
Molecular Weight 253.28 g/mol
Cat. No. B13832786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(D-Xylo-tetrahydroxybutyl)-4-(R)-1,3-thiazolidine-4-carboxylic acid
Molecular FormulaC8H15NO6S
Molecular Weight253.28 g/mol
Structural Identifiers
SMILESC1C(NC(S1)C(C(C(CO)O)O)O)C(=O)O
InChIInChI=1S/C8H15NO6S/c10-1-4(11)5(12)6(13)7-9-3(2-16-7)8(14)15/h3-7,9-13H,1-2H2,(H,14,15)/t3-,4+,5-,6+,7?/m0/s1
InChIKeyAGZXTDUDXXPCMJ-GKYMIPFJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(D-Xylo-tetrahydroxybutyl)-4-(R)-1,3-thiazolidine-4-carboxylic acid (TTCA): Core Identity and Procurement-Relevant Characteristics


2-(D-Xylo-tetrahydroxybutyl)-4-(R)-1,3-thiazolidine-4-carboxylic acid (CAS 110270-19-4), systematically named (2R,4R)-2-[(1S,2R,3S)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid and commonly abbreviated as TTCA, is a chiral thiazolidine-4-carboxylic acid derivative formed by the condensation of D-xylose with L-cysteine . With a molecular formula of C₈H₁₅NO₆S and a monoisotopic mass of 253.06 Da, TTCA is the predominant non-volatile Maillard reaction intermediate (MRI) generated in xylose–cysteine model systems under thermal aqueous conditions . Its structure features a thiazolidine ring bearing a tetrahydroxybutyl side-chain that defines its stereochemical identity and directly influences its reactivity, stability, and flavor-precursor behavior, making unambiguous structural specification essential for reproducible experimental and industrial outcomes .

Why Generic Thiazolidine-4-carboxylic Acid Analogs Cannot Substitute for 2-(D-Xylo-tetrahydroxybutyl)-4-(R)-1,3-thiazolidine-4-carboxylic Acid in Maillard-Driven Applications


Thiazolidine-4-carboxylic acid derivatives formed from different sugars or amino acids are not functionally interchangeable. The xylose-derived tetrahydroxybutyl side-chain of TTCA confers a stereoelectronic environment that dictates its unique equilibrium with the isomeric Amadori rearrangement product (ARP), its thermal degradation kinetics, and its propensity to generate specific sulfur-containing meaty volatiles . Unlike glucose-derived analogs that form six-membered rings, the five-membered thiazolidine ring of TTCA exhibits distinct pH- and temperature-dependent interconversion behavior that directly controls browning rates and flavor profiles . Substituting TTCA with a generic “thiazolidine-4-carboxylic acid” or an Amadori compound without verifying stereochemistry and sugar identity risks irreproducible color development, altered volatile yields, and unreliable process scale-up .

Quantitative Differentiation Evidence for 2-(D-Xylo-tetrahydroxybutyl)-4-(R)-1,3-thiazolidine-4-carboxylic Acid (TTCA) vs. Closest Analogs


TTCA vs. Isomeric Amadori Rearrangement Product: Thermal Stability and Degradation Onset

TTCA is explicitly described as more stable than its isomeric Amadori rearrangement product (ARP) under thermal conditions . While the abstract does not report a single numeric degradation half-life, the study employed HPLC to quantify TTCA depletion and ARP formation, demonstrating that TTCA resists degradation at temperatures where ARP rapidly decomposes. The differential stability is a primary reason industrial processes targeting controlled, sustained flavor release prefer TTCA over the more labile ARP .

Maillard reaction intermediates thermal stability thiazolidine vs. Amadori

TTCA Predominance Over Amadori Product in Xylose-Cysteine MRI Formation

Under thermal reaction conditions coupled with vacuum dehydration, TTCA is the predominant product, substantially exceeding the Amadori rearrangement product (ARP) . Without spray-drying, the conversion to ARP was only 6.03%, whereas with spray-drying at 190 °C hot blast, ARP conversion increased to 20.83% . Further pH adjustment to 9.5 raised ARP conversion to 47.23%, demonstrating that TTCA formation is thermodynamically and kinetically favored under neutral to mildly acidic conditions, and that selective enrichment of either TTCA or ARP is achievable by tuning process parameters .

Maillard reaction pathway selectivity intermediate predominance xylose-cysteine system

TTCA/Glycine vs. Gly-Amadori/Cysteine: Meaty Flavor Yield Efficiency

In heated cysteine-xylose-glycine model systems, the TTCA/glycine reaction outperforms the Gly-Amadori/cysteine reaction for generating sulfur-containing meaty flavors . Using a 1:1 molar ratio composition, the TTCA/glycine pathway produced ¹³C-labeled 2-furanthiol (a key meaty aroma compound) representing over 70% of the labeled volatile fraction, confirming TTCA as the superior intermediate for targeted meaty flavor production . This isotopic labeling evidence provides direct quantitative proof that TTCA channels carbon flux preferentially into desired volatile sulfur species, whereas the Gly-Amadori/cysteine route does not .

meat flavor formation sulfur volatiles Maillard intermediate comparison

Reaction Rate Hierarchy: Gly-Amadori > Cys-Amadori > TTCA

In a direct head-to-head kinetic comparison, Gly-Amadori exhibited the fastest overall reaction rate, followed by Cys-Amadori, with TTCA showing the slowest rate among the three initial Maillard intermediates . This rate hierarchy means that TTCA provides a more gradual and sustained release of reactive species, which can be advantageous for processes requiring controlled browning and flavor development over extended heating times, in contrast to the rapid, potentially scorching reactions of Gly-Amadori .

Maillard reaction kinetics intermediate reactivity ranking cysteine-xylose-glycine system

Browning Acceleration via Xylose Trapping of TTCA-Derived Cysteine

The thermal degradation of TTCA is significantly accelerated by extra-added xylose, which traps the cysteine released from TTCA decomposition and drives the chemical equilibrium toward further TTCA consumption and melanoidin formation . This xylose-trapping mechanism leads to enhanced browning and increased α-dicarbonyl compound formation. In contrast, the Amadori rearrangement product (ARP) does not exhibit this xylose-responsive amplification loop, because ARP decomposition releases xylose rather than consuming it .

browning regulation TTCA degradation xylose trapping mechanism

High-Value Application Scenarios for 2-(D-Xylo-tetrahydroxybutyl)-4-(R)-1,3-thiazolidine-4-carboxylic acid (TTCA)


Controlled-Release Meat Flavor Precursor in Thermal Process Flavorings

Because TTCA reacts more slowly than Gly-Amadori and Cys-Amadori, it serves as a sustained-release reservoir of reactive cysteine and xylose equivalents during prolonged heating . This property makes TTCA the intermediate of choice for simmered, retorted, or slow-cooked meat flavorings where a gradual development of sulfurous meaty notes is desired without the rapid depletion and off-flavor formation characteristic of faster Amadori compounds .

Spray-Dried Maillard Intermediate with Tunable TTCA/ARP Ratio

The demonstrated ability to shift the TTCA/ARP equilibrium from 6.03% ARP (no spray-drying) to 47.23% ARP (pH 9.5, spray-drying) allows manufacturers to engineer spray-dried ingredient blends with precisely defined Maillard intermediate compositions . Procuring pure TTCA as the starting material provides a single, well-characterized input that can be converted to the desired TTCA/ARP profile through validated pH and thermal processing, ensuring lot-to-lot consistency.

Browning Agent with On-Demand Amplification for Bakery and Roasted Products

TTCA uniquely enables browning intensification through exogenous xylose addition, a consequence of the xylose-trapping mechanism that accelerates TTCA degradation and melanoidin formation . This browning-on-demand feature is not replicable with ARP or other Maillard intermediates that lack the xylose-consuming degradation loop. Industrial users can stock a single browning precursor (TTCA) and modulate final color intensity by adjusting the xylose co-reactant level at the point of use.

Isotope-Labeled Standard for Maillard Pathway Elucidation

The successful synthesis and application of [¹³C₅]-TTCA in tracing carbon flow to specific volatile sulfur compounds demonstrates TTCA's utility as an analytical standard . Research laboratories and QC departments can employ isotopically labeled TTCA to validate Maillard reaction mechanisms, authenticate flavor formation pathways, and troubleshoot off-flavor issues in complex food matrices, taking advantage of the compound's defined stereochemistry and established analytical protocols.

Quote Request

Request a Quote for 2-(D-Xylo-tetrahydroxybutyl)-4-(R)-1,3-thiazolidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.